molecular formula C12H18O B1266906 1-(4-tert-Butylphenyl)ethanol CAS No. 34386-42-0

1-(4-tert-Butylphenyl)ethanol

Cat. No.: B1266906
CAS No.: 34386-42-0
M. Wt: 178.27 g/mol
InChI Key: KEJQAXFZHFUFBI-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to a phenyl ring substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Scientific Research Applications

1-(4-tert-Butylphenyl)ethanol has several applications in scientific research:

Safety and Hazards

1-(4-tert-Butylphenyl)ethanol is considered hazardous. It can cause serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It is known that this compound is involved in electrophilic aromatic substitution reactions . These reactions typically involve the attack on the carbon atoms of the aromatic ring .

Mode of Action

1-(4-tert-Butylphenyl)ethanol undergoes electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the carbon, which is hybridized, and the electron pair of this bond then becomes part of the aromatic electron system, forming a substitution product .

Biochemical Pathways

It is known that the compound is involved in electrophilic aromatic substitution reactions , which are fundamental to many biochemical pathways.

Pharmacokinetics

The pharmacokinetics of ethanol and other lower alkanols, which may share similarities with this compound, have been extensively studied .

Result of Action

The compound’s involvement in electrophilic aromatic substitution reactions suggests that it may play a role in the formation of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound is hazardous to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental context is an important consideration in understanding the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(4-tert-Butylphenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the oxidation of this compound to its corresponding ketone, 1-(4-tert-Butylphenyl)ethanone. The interaction between this compound and alcohol dehydrogenases is crucial for understanding its metabolic pathways and its role in cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to changes in the metabolic profile of cells and affect the detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and gene expression. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are important for understanding the safe and effective use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)ethanol can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJQAXFZHFUFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293804
Record name 1-(4-tert-Butylphenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34386-42-0
Record name 1-(p-tert-Butylphenyl)ethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-tert-Butylphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (3 mol/L diethyl ether solution, 5 mL, 15.0 mmol) was added dropwise to a solution of 4-tert-butylbenzaldehyde (1.62 g, 10.0 mmol) in diethyl ether (20 mL) while cooling in ice, and the mixture was stirred at the same temperature for 30 min. Aqueous ammonium chloride solution was added thereto and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the filtrate was concentrated under reduced pressure to afford 1-(4-tert-butylphenyl)ethanol as a colorless solid (1.84 g).
Quantity
5 mL
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reactant
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1.62 g
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20 mL
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Synthesis routes and methods II

Procedure details

In 400 ml of 0.2 M aqueous solution of disodium hydrogenphosphate was suspended 22.6 g of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -36.9° (C=1, C6H12) and optical purity 35.6% e.e. obtained in Synthesis Example 6, and 1.33 g of chicken liver acetone powder was added thereto. The resulting mixture was subjected to reaction at 25° C. for 67 hours. The reaction liquid was extracted twice with 400 ml each of ethyl acetate (insoluble matter was removed by Celite filtration). The ethyl acetate layer was dried over anhydrous sodium sulfate and freed of solvent by distillation. The resulting pale yellow oily residue was subjected to column chromatography (on 200 g of silica gel, wherein p-tert.-butyl-α-methylbenzyl acetate was eluted with a benzene/ethyl acetate 50/1 (V/V) mixture and then p-tert.-butyl-α-methylbenzyl alcohol was eluted with benzene/ethyl acetate 10/1 (V/V) mixture and, thereafter, the solvent in each elute was distilled away). Thus were obtained 14.01 g (yield: 62%) of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -85.5° (C=1.07, C6H12), optical purity 82.6% e.e. and 6.25 g (yield 34%) of (+)-p-tert.-butyl-α-methylbenzyl alcohol of [α]D25 +23.1° (C=1.07, C6H12), optical purity 47.2% e.e.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Name
disodium hydrogenphosphate
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0 (± 1) mol
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Name
(-)-p-tert.-butyl-α-methylbenzyl acetate
Quantity
22.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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